H-Leu-Gly-OEt.HCl

Description

H-Leu-OEt.HCl (ethyl L-leucinate hydrochloride, CAS 2743-40-0) is a protected leucine derivative widely used in peptide synthesis and pharmaceutical research. Its molecular formula is C₈H₁₈ClNO₂, with a molecular weight of 195.69 g/mol . Key properties include:

- Melting Point: 134–136°C

- Boiling Point: 191.4°C at 760 mmHg

- Density: 0.944 g/cm³

- Solubility: Soluble in polar solvents like DMSO and water .

This compound serves as a building block for introducing leucine residues into peptides, leveraging its ethyl ester group for temporary protection of the carboxyl moiety during solid-phase synthesis .

Properties

Molecular Formula |

C10H21ClN2O3 |

|---|---|

Molecular Weight |

252.74 g/mol |

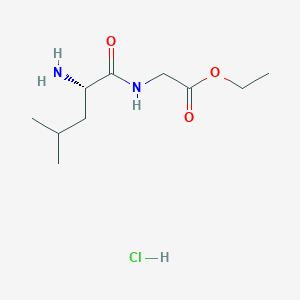

IUPAC Name |

ethyl 2-[[(2S)-2-amino-4-methylpentanoyl]amino]acetate;hydrochloride |

InChI |

InChI=1S/C10H20N2O3.ClH/c1-4-15-9(13)6-12-10(14)8(11)5-7(2)3;/h7-8H,4-6,11H2,1-3H3,(H,12,14);1H/t8-;/m0./s1 |

InChI Key |

SKBAOFNFKUKAMV-QRPNPIFTSA-N |

Isomeric SMILES |

CCOC(=O)CNC(=O)[C@H](CC(C)C)N.Cl |

Canonical SMILES |

CCOC(=O)CNC(=O)C(CC(C)C)N.Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations:

Structural Variations: Branching vs. Linear Chains: H-Leu-OEt.HCl contains a branched iso-butyl side chain (leucine), whereas H-Nva-OEt.HCl (norvaline) has a linear pentyl chain. This difference impacts steric hindrance during peptide coupling reactions . Functional Groups: H-Glu(OEt)-OEt.HCl features two ethyl ester groups, enabling selective deprotection for glutamic acid residue incorporation .

Solubility Profiles :

- H-Cys-OEt.HCl exhibits exceptional solubility in DMSO (538.59 mM), making it ideal for high-concentration stock solutions in peptide synthesis .

- H-Leu-OEt.HCl and H-Nva-OEt.HCl are more water-soluble due to shorter alkyl chains, facilitating aqueous-phase reactions .

Applications :

- Chiral Synthesis : H-D-Met-OEt.HCl is used to create enantiomerically pure methionine derivatives, critical for drug development .

- Thiol Chemistry : H-Cys-OEt.HCl’s sulfhydryl group enables disulfide bond formation in peptide cyclization .

Research Findings and Trends

Stability Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.